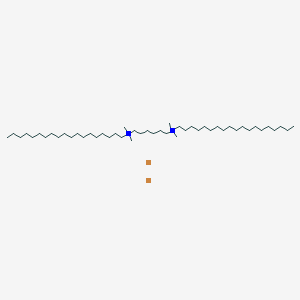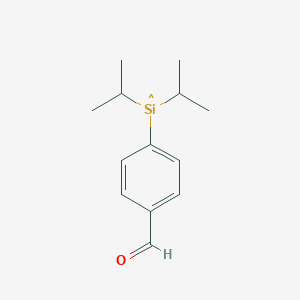
6-Nitro-1H-indene-1,2(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-1H-indene-1,2(3H)-dione is an organic compound that belongs to the class of nitroindene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-indene-1,2(3H)-dione typically involves the nitration of indene derivatives. A common method includes the reaction of indene with nitric acid in the presence of a catalyst under controlled temperature conditions. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds.
化学反应分析
Types of Reactions
6-Nitro-1H-indene-1,2(3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoindene derivatives.
Substitution: Formation of substituted indene derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Nitro-1H-indene-1,2(3H)-dione depends on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
1-Nitroindene: Similar structure but with the nitro group at a different position.
2-Nitroindene: Another positional isomer with different chemical properties.
Nitrobenzene: A simpler aromatic nitro compound with different reactivity.
Uniqueness
6-Nitro-1H-indene-1,2(3H)-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the nitro group and the indene moiety provides a versatile platform for further chemical modifications and functionalization.
属性
分子式 |
C9H5NO4 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC 名称 |
6-nitro-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5NO4/c11-8-3-5-1-2-6(10(13)14)4-7(5)9(8)12/h1-2,4H,3H2 |
InChI 键 |
VYKHPGWEFGDVRG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



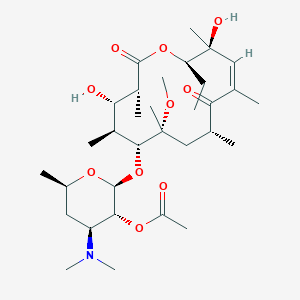
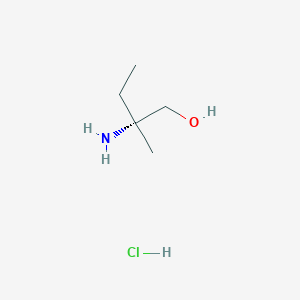

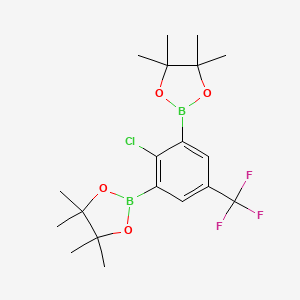
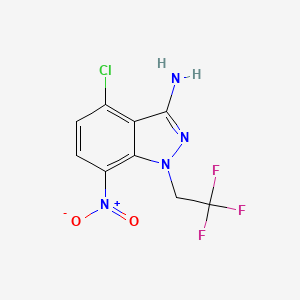
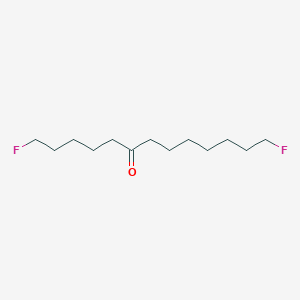
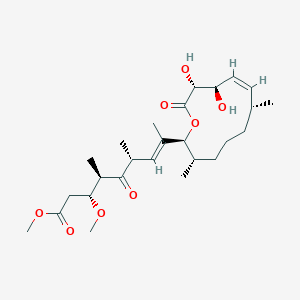


![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
